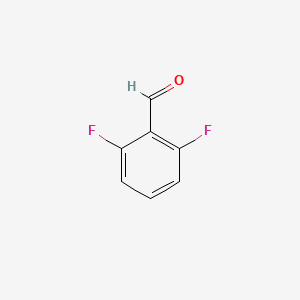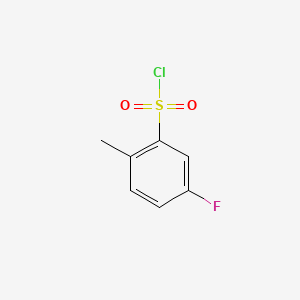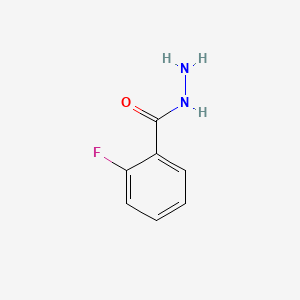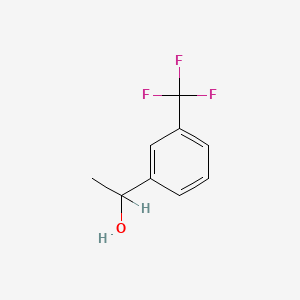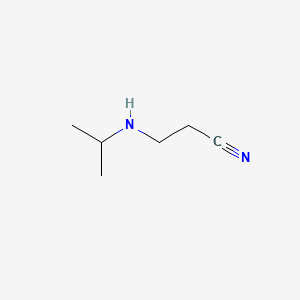
9-Fluorenyl acetate
説明
9-Fluorenyl acetate, also known as Fluoren-9-ol, acetate; Fluorenyl acetate; 9-Acetoxyfluorene; 9-Fluorenyl acetate, is a chemical compound with the molecular formula C15H12O2 . It has a molecular weight of 224.2546 .
Molecular Structure Analysis
The molecular structure of 9-Fluorenyl acetate can be represented by the InChI string: InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
9-Fluorenyl acetate has a molecular weight of 224.26 and a melting point of 67-68°C .
科学的研究の応用
Application in Organic Light-Emitting Diodes (OLEDs)
9-Fluorenyl acetate has been used in the development of Organic Light-Emitting Diodes (OLEDs) . Specifically, it has been used as a substituent in aromatic-imide-based Thermally Activated Delayed Fluorescence (TADF) emitters. The robust 9-phenyl-9-fluorenyl units outperform the tert-butyl groups in improving the thermal and electrochemical stability . Consequently, sky blue OLEDs based on 4-DPFCzAIAd containing 9-phenyl-9-fluorenyl substituents exhibit excellent comprehensive EL performance with a maximum external quantum efficiency of 28.2% and a long LT50 (time to 50% of initial luminance) of 178 h at an initial luminance of 500 cd m −2 .
Application in Flat Panel Displays and Solid State Lighting Technology
The 9-Fluorenyl acetate has been intensively studied for more than three decades since the milestone report by Tang and VanSlyke . It has been used in the development of flat panel displays and solid state lighting technology .
Application in Thermally Activated Delayed Fluorescence (TADF) Materials
9-Fluorenyl acetate has been used in the development of purely organic thermally activated delayed fluorescent (TADF) materials . These materials have attracted remarkable attention due to their 100% internal quantum efficiency (IQE) without the aid of noble metal atoms .
Application in the Development of High Efficiency Electroluminescence (EL)
9-Fluorenyl acetate has been used in the development of high efficiency electroluminescence (EL) with a maximum external quantum efficiency (EQE max) over 38%, 11 37% 12 and 27%, 13 respectively .
Safety and Hazards
特性
IUPAC Name |
9H-fluoren-9-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLPNWPRYFAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179729 | |
| Record name | 9-Fluorenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenyl acetate | |
CAS RN |
25017-68-9 | |
| Record name | 9-Fluorenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluorenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 9-fluorenyl acetate influence its reactivity in acetolysis reactions?
A1: The provided research highlights the significant impact of substituents on the reactivity of 9-fluorenyl derivatives in acetolysis. While 9-fluorenyl acetate itself isn't directly studied, the research demonstrates that electron-withdrawing groups, like nitro groups, on the fluorene ring can significantly influence the rate of acetolysis of the corresponding p-toluenesulfonates [, ]. This suggests that the electron-donating acetate group in 9-fluorenyl acetate could potentially influence its reactivity in similar reactions, although further research is needed to confirm this.
Q2: Can the formation of molecular complexes affect the acetolysis of 9-fluorenyl acetate?
A2: Research has shown that the acetolysis of certain 9-fluorenyl derivatives, specifically 2,4,7-trinitro-9-fluorenyl (+)-camphor-10-sulfonate, can be accelerated by the presence of aromatic hydrocarbons like phenanthrene and anthracene []. This acceleration is attributed to the formation of molecular complexes between the 9-fluorenyl derivative and the hydrocarbons. While not directly studied with 9-fluorenyl acetate, this finding suggests that the formation of similar complexes could potentially influence its acetolysis rate depending on the reaction conditions and the presence of other aromatic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




